molecular formula C22H20N2 B117141 N,N-dibenzyl-1H-indol-5-amine CAS No. 151273-37-9

N,N-dibenzyl-1H-indol-5-amine

Cat. No. B117141
M. Wt: 312.4 g/mol
InChI Key: IOPJTCXKXQXLMZ-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-1H-indol-5-amine” is a chemical compound with the molecular formula C15H14N2 . It is also known as 1-Benzyl-1H-indol-5-amine . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “N,N-dibenzyl-1H-indol-5-amine” and similar compounds often involves amination (arylation) processes . These processes can involve the use of a variety of catalysts and reagents, and can result in a variety of arylmethylamines .


Molecular Structure Analysis

The molecular structure of “N,N-dibenzyl-1H-indol-5-amine” is represented by the InChI code: 1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 . This indicates that the compound has a benzyl group attached to the 1-position of an indole ring, and an amine group attached to the 5-position .


Physical And Chemical Properties Analysis

“N,N-dibenzyl-1H-indol-5-amine” has a molecular weight of 222.29 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include wearing protective equipment and avoiding dust formation .

Future Directions

Indole derivatives, including “N,N-dibenzyl-1H-indol-5-amine”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

N,N-dibenzyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-3-7-18(8-4-1)16-24(17-19-9-5-2-6-10-19)21-11-12-22-20(15-21)13-14-23-22/h1-15,23H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJTCXKXQXLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433546
Record name 1H-Indol-5-amine,N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-1H-indol-5-amine

CAS RN

151273-37-9
Record name 1H-Indol-5-amine,N,N-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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